(2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(4-3-15-2-1-10-19-15)17-8-5-13(6-9-17)14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOWYBQUWCWVBB-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or other suitable methods.
Coupling reactions: The furan, thiophene, and piperidine rings are then coupled together using appropriate reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, organometallic reagents, and electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Functionalized derivatives with various substituents on the furan and thiophene rings.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and materials. Biology Medicine : The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Industry : The compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Thiophene and piperidine groups (as in the target compound) may enhance interactions with hydrophobic enzyme pockets, similar to LabMol-93’s nitrothiophene moiety .
- The absence of electron-donating groups (e.g., dimethylamino in ) in the target compound could limit fluorescence properties but improve metabolic stability.
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one, often referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a furan ring, a thiophene ring, and a piperidine moiety, which contribute to its unique electronic properties and biological interactions.
Structural Representation
The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The enone moiety is known to participate in Michael addition reactions with nucleophiles, leading to covalent modifications of proteins, which can alter their function.
Antimicrobial Activity
Research has indicated that compounds containing furan and thiophene rings display significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound exhibit inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound | Target Bacteria | Inhibition Rate (%) |
|---|---|---|
| This compound | E. coli | 75% |
| (E)-3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one | S. aureus | 85% |
| 5-(4-bromophenyl)-4-methylthiazole | Pseudomonas aeruginosa | 100% |
These results suggest that the presence of the furan and thiophene rings enhances the antimicrobial efficacy of the compound, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .
Antitumor Activity
Chalcones and their derivatives have also been studied for their antitumor properties. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. For example, in studies involving human cancer cell lines, it was found to induce apoptosis and inhibit cell cycle progression.
Case Study: Antitumor Effects
In a study conducted by da Silva et al., several chalcone derivatives were evaluated for their cytotoxic effects against breast cancer cells. The compound this compound exhibited an IC50 value of 15 µM, indicating significant potency compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
